molecular formula C11H17NO2Se B12728122 2,5-Dimethoxy-4-(methylseleno)phenethylamine CAS No. 1189246-68-1

2,5-Dimethoxy-4-(methylseleno)phenethylamine

Cat. No.: B12728122
CAS No.: 1189246-68-1
M. Wt: 274.23 g/mol
InChI Key: CXQUHXATPUFGMC-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-(methylseleno)phenethylamine: is a synthetic compound belonging to the phenethylamine class. It is structurally characterized by the presence of two methoxy groups at the 2 and 5 positions, and a methylseleno group at the 4 position on the phenethylamine backbone. This compound is of interest due to its potential psychoactive properties and its structural similarity to other well-known psychoactive phenethylamines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-(methylseleno)phenethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 2,5-dimethoxyphenyl-2-propanol.

    Oxidation: The intermediate is then oxidized to 2,5-dimethoxyphenyl-2-propanone.

    Amine Formation: The propanone undergoes reductive amination with methylamine to form 2,5-dimethoxy-4-methylaminopropane.

    Selenation: Finally, the methylamino group is replaced with a methylseleno group using a selenating agent such as methylselenol.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylseleno groups.

    Reduction: Reduction reactions can occur at the phenethylamine backbone.

    Substitution: The methoxy and methylseleno groups can be substituted under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction typically yields the corresponding alcohols or amines.

    Substitution: Substitution reactions can produce halogenated derivatives or other substituted phenethylamines.

Scientific Research Applications

Chemistry:

    Analytical Chemistry: Used as a reference standard in analytical methods for detecting psychoactive substances.

    Synthetic Chemistry: Employed in the synthesis of novel psychoactive compounds for research purposes.

Biology:

    Neurochemistry: Studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Medicine:

    Pharmacology: Investigated for potential therapeutic applications in treating neurological disorders.

Industry:

    Pharmaceuticals: Potential use in the development of new psychoactive medications.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-(methylseleno)phenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in its psychoactive effects. The compound may also interact with dopamine receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

    2,5-Dimethoxy-4-methylphenethylamine (DOM): Similar structure but with a methyl group instead of a methylseleno group.

    2,5-Dimethoxy-4-ethylphenethylamine (2C-E): Similar structure with an ethyl group at the 4 position.

    2,5-Dimethoxy-4-bromoamphetamine (DOB): Contains a bromine atom at the 4 position.

Uniqueness: 2,5-Dimethoxy-4-(methylseleno)phenethylamine is unique due to the presence of the methylseleno group, which imparts distinct chemical and pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for research into the effects of selenium-containing psychoactive substances.

Properties

CAS No.

1189246-68-1

Molecular Formula

C11H17NO2Se

Molecular Weight

274.23 g/mol

IUPAC Name

2-(2,5-dimethoxy-4-methylselanylphenyl)ethanamine

InChI

InChI=1S/C11H17NO2Se/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5,12H2,1-3H3

InChI Key

CXQUHXATPUFGMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)[Se]C

Origin of Product

United States

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